molecular formula C17H18N2O5 B13205508 5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid

5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid

Cat. No.: B13205508
M. Wt: 330.33 g/mol
InChI Key: IGDAERICHURBKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid is a complex organic compound with a molecular formula of C17H18N2O6 This compound is characterized by the presence of a piperidine ring, an oxazole ring, and a benzyloxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid lies in its combination of structural features, which confer distinct chemical reactivity and potential biological activities

Properties

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

5-(1-phenylmethoxycarbonylpiperidin-3-yl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C17H18N2O5/c20-16(21)14-15(24-11-18-14)13-7-4-8-19(9-13)17(22)23-10-12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,20,21)

InChI Key

IGDAERICHURBKZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3=C(N=CO3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.